2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine
CAS No.: 642092-87-3
Cat. No.: VC3862708
Molecular Formula: C5H9N3S2
Molecular Weight: 175.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 642092-87-3 |
|---|---|
| Molecular Formula | C5H9N3S2 |
| Molecular Weight | 175.3 g/mol |
| IUPAC Name | 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanamine |
| Standard InChI | InChI=1S/C5H9N3S2/c1-4-7-8-5(10-4)9-3-2-6/h2-3,6H2,1H3 |
| Standard InChI Key | DUIDUDBKDBJDFG-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)SCCN |
| Canonical SMILES | CC1=NN=C(S1)SCCN |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine belongs to the 1,3,4-thiadiazole class, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The compound’s structure (Fig. 1) includes:
-
A 5-methyl-1,3,4-thiadiazole core, which contributes to hydrophobic interactions in biological systems .
-
A thioether linkage (-S-) connecting the thiadiazole ring to an ethylamine side chain, enhancing solubility and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 642092-87-3 | |
| Molecular Formula | C₅H₉N₃S₂ | |
| Molecular Weight | 175.3 g/mol | |
| IUPAC Name | 2-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylethanamine | |
| Solubility | Moderate in polar solvents |
The amine group (-NH₂) at the terminal position enables hydrogen bonding with biological targets, while the methyl group at the 5-position of the thiadiazole ring enhances steric stability .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine follows a two-step protocol:
-
Preparation of 5-Methyl-1,3,4-thiadiazole-2-thiol:
Thiosemicarbazide derivatives are cyclized with carbon disulfide under basic conditions to form the thiadiazole-thione intermediate . -
Alkylation with 2-Chloroethylamine:
The thione reacts with 2-chloroethylamine hydrochloride in acetone or ethanol, facilitated by potassium carbonate, to yield the final product .
Reaction Scheme:
Industrial Manufacturing
Industrial production employs continuous-flow reactors to optimize yield (typically >75%) and purity (>95%). Solvent recovery systems and catalytic recycling minimize waste, aligning with green chemistry principles.
Biological Activities and Mechanisms
Urease Inhibition
Urease enzymes catalyze urea hydrolysis into ammonia and carbon dioxide, a critical process for pathogens like H. pylori. 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine inhibits urease by:
-
Competitive binding to the active-site nickel ions, as evidenced by molecular docking studies.
-
Disrupting hydrogen bonds between the enzyme and substrate, reducing catalytic efficiency .
Table 2: Comparative Urease Inhibition Data
| Compound | IC₅₀ (µM) | Target Pathogen | Reference |
|---|---|---|---|
| 2-((5-Methyl...)ethanamine | 12.4 | Helicobacter pylori | |
| Acetohydroxamic acid | 8.7 | Proteus mirabilis |
Applications in Medicinal Chemistry
Drug Development
The compound’s thiadiazole core is a privileged scaffold in kinase inhibitor design. For example:
-
Bcr-Abl Tyrosine Kinase Inhibition: Analogues with trifluoromethyl groups exhibit IC₅₀ values of 7.4 µM, comparable to imatinib .
-
Anticancer Activity: Thiadiazole derivatives induce apoptosis in K562 leukemia cells (EC₅₀ = 9.2 µM) .
Agricultural Uses
Thiadiazole-based compounds are explored as fungicides and bactericides. For instance:
-
Rice Blight Control: Analogues demonstrate EC₅₀ values of 32.4 µg/mL against Xanthomonas oryzae, outperforming bismerthiazol .
Future Research Directions
Structural Optimization
-
Side-Chain Modifications: Introducing fluorinated or aryl groups may enhance bioavailability .
-
Prodrug Development: Masking the amine group could improve pharmacokinetics .
Targeted Delivery Systems
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume